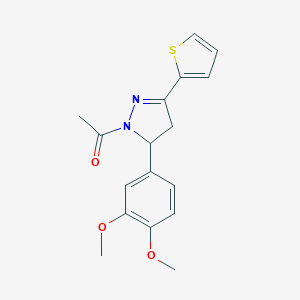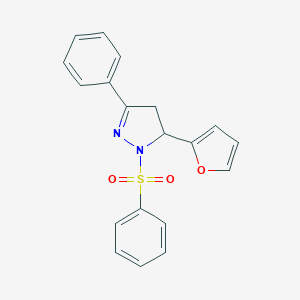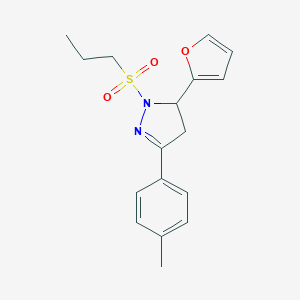
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction Studies and Molecular Properties
- Research has explored the interactions of related sulfonamide compounds in solutions, focusing on their volumetric and acoustic properties. This includes studies on properties such as density, sound velocity, and molar volume, which are crucial in understanding the molecular interactions and behavior in different environments (Raphael, Bahadur, & Ebenso, 2015).
Application in Synthesis of Condensed Pyrazoles
- The compound has relevance in the synthesis of condensed pyrazoles through Pd-Catalysed Cross-Coupling Reactions. This has implications in organic chemistry for creating complex molecular structures, potentially useful in various chemical and pharmaceutical applications (Arbačiauskienė et al., 2011).
Antiarrhythmic Activity
- Some analogs of the compound have been studied for their antiarrhythmic activity, particularly in the context of class III antiarrhythmic agents. These studies involve investigating the electrophysiological activity on isolated cardiac tissue, highlighting potential therapeutic applications in cardiovascular medicine (Lis et al., 1987).
Structural Characterization
- Structural studies of similar sulfonamide derivatives have been conducted to understand their molecular composition and properties. These studies involve techniques like X-ray powder diffraction and NMR spectroscopy, which are vital for characterizing and understanding the compound's physical and chemical properties (Durgadas, Mukkanti, & Pal, 2012).
In Vitro Inhibition Studies
- In the context of biochemistry, in vitro inhibition studies of metal complexes of pyrazole-based sulfonamides have been performed. These studies focus on the inhibition of human carbonic anhydrase isoenzymes, which could indicate potential biomedical applications, particularly in targeting specific enzymatic pathways (Büyükkıdan et al., 2017).
Synthesis of Biologically Relevant Compounds
- The compound has been used in the synthesis of various biologically relevant compounds, such as bis(indolyl)methanes and bispyrazoles. These synthetic processes are significant for developing new pharmaceuticals and chemicals with potential biological activities (Banari, Kiyani, & Pourali, 2017).
Exploration of Anti-Inflammatory Properties
- Research has also been conducted on analogs of this compound to explore their anti-inflammatory properties. This includes the synthesis and evaluation of related compounds as potential anti-inflammatory agents, indicating possible applications in pharmaceutical development for treating inflammation-related conditions (Abdellatif, Moawad, & Knaus, 2014).
Propriétés
IUPAC Name |
N-[3-[3-(2-ethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-20-12-7-6-11-17(20)19-14-18(21-23(19)30(26,27)5-2)15-9-8-10-16(13-15)22-29(3,24)25/h6-13,19,22H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABPAANBOHTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)CC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

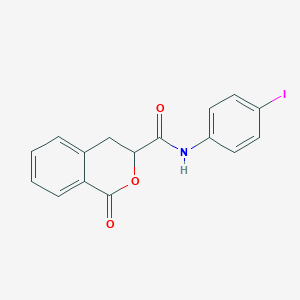
![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)
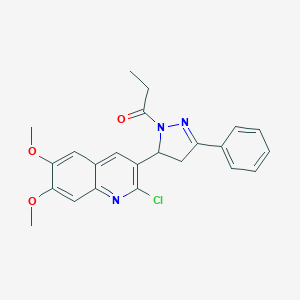
![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)
![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)


